Tetradecylbenzenesulfonic acid
Description
Significance of Alkylbenzenesulfonates in Scientific Research
Alkylbenzene sulfonates are a significant class of anionic surfactants in scientific research. wikipedia.org Their ability to lower surface tension between different substances is a key area of investigation. This property is crucial in emulsion polymerization, where they act as emulsifiers. chemicalindustriessecrets.comgoogle.comenaspol.eu Researchers also study their role in enhanced oil recovery, their interactions with polymers, and their environmental biodegradability. nih.govindustrialchemicals.gov.au
Historical Perspectives in Sulfonic Acid Chemistry Research
The scientific study of sulfonic acids is closely linked to the history of organic chemistry. acs.org Early research focused on sulfonation, the process of adding a sulfonic acid group to aromatic compounds like benzene (B151609). wikipedia.orgbritannica.com This foundational work enabled the creation of many different sulfonated compounds. A key historical and ongoing research area is their use as catalysts in organic reactions. britannica.com More recent research has focused on developing solid-supported sulfonic acid catalysts for more environmentally friendly applications. The broader field of surfactant research, which includes sulfonic acids, has seen significant growth, particularly since the mid-20th century, with early discoveries paving the way for a wide range of applications today. nih.govresearchgate.netripublication.com
Role of Tetradecylbenzenesulfonic Acid as a Model Compound in Amphiphilic Systems
Due to its well-defined structure, this compound is often used as a model compound to study the behavior of amphiphilic systems. nih.gov A major focus of this research is the formation of micelles, which are organized clusters of molecules that form in a solution. cymitquimica.com
Scientists have investigated how factors like temperature and other additives affect micelle formation. d-nb.info The interaction between this compound and polymers in water is another important research topic, as it can lead to the formation of complex structures with potential applications in various fields. nih.gov
Overview of Major Research Domains for this compound
The surfactant properties of this compound make it useful in several research areas:
Colloid and Interface Science: Much research investigates the behavior of this compound at the boundaries between different substances, such as air and water or oil and water. This is fundamental to understanding emulsions and foams.
Polymer Chemistry: In this field, the compound is used as an emulsifier in emulsion polymerization, a process for creating certain types of polymers. google.comenaspol.eugoogle.com
Environmental Chemistry: Research in this area examines the environmental fate of this compound, including its biodegradability and how it interacts with soil and sediment. ontosight.ainih.gov
Enhanced Oil Recovery (EOR): The compound is studied for its potential use in EOR, where it can help to release trapped oil from underground reservoirs by lowering the tension between oil and water. enaspol.eu
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| Chemical Formula | C20H34O3S nih.gov |
| Molar Mass | 354.5 g/mol nih.gov |
| Appearance | Viscous liquid |
| Synonyms | p-Tetradecylbenzenesulfonic acid |
Properties
CAS No. |
30776-59-1 |
|---|---|
Molecular Formula |
C20H34O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-tetradecylbenzenesulfonic acid |
InChI |
InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17-20(18-19)24(21,22)23/h14,16-18H,2-13,15H2,1H3,(H,21,22,23) |
InChI Key |
UDTHXSLCACXSKA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Tetradecylbenzenesulfonic Acid
Sulfonation Reactions of Tetradecylbenzene (B74307)
The sulfonation of tetradecylbenzene can be accomplished using several key reagents, each with its own set of advantages and operational considerations. The selection of the sulfonating agent often depends on factors such as desired reaction rate, product purity, and industrial-scale feasibility.
Utilization of Sulfuric Acid in Sulfonation Processes
Concentrated sulfuric acid is a traditional and direct reagent for the sulfonation of alkylbenzenes like tetradecylbenzene. echemi.com The reaction is typically conducted by heating the reactants together. echemi.com A key challenge with this method is that the reaction is reversible, as the water produced during the reaction dilutes the sulfuric acid. njit.edu When the acid concentration falls below a certain point, the reaction equilibrium is established, halting further sulfonation. njit.edu To drive the reaction to completion, the water formed must be removed, either physically or chemically. njit.edu
Key parameters for this process include maintaining a specific temperature range and managing the reaction time, which can be several hours. njit.edulibretexts.org
Application of Oleum (B3057394) as a Sulfonating Agent
Oleum, also known as fuming sulfuric acid, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). chemistrysteps.comlibretexts.org It is a more potent sulfonating agent than sulfuric acid alone due to the high concentration of the active electrophile, SO₃. masterorganicchemistry.com This increased reactivity allows for significantly faster reaction times, making it a dominant method in industrial production.
The concentration of free SO₃ in oleum is a critical parameter, typically ranging from 20% to 65%. google.com The reaction is highly exothermic, necessitating careful temperature control, often maintained between 40°C and 70°C, to balance the reaction rate and minimize the formation of unwanted side products. google.com
| Sulfonating Agent | Key Characteristics | Typical Reaction Conditions |
| Sulfuric Acid (H₂SO₄) | Reversible reaction due to water formation. njit.edu | Requires heating under reflux for several hours. libretexts.org |
| Oleum (H₂SO₄ + SO₃) | More potent and faster than H₂SO₄ alone. | Highly exothermic, requires temperature control (e.g., 40-70°C). google.com |
| Sulfur Trioxide (SO₃) | Most direct and cleanest route; highly reactive. cabb-chemicals.com | Highly exothermic; often used in continuous film reactors. researchgate.netgoogle.com |
Direct Sulfonation with Sulfur Trioxide (SO₃)
Direct sulfonation using gaseous or liquid sulfur trioxide is the most direct and efficient method for producing tetradecylbenzenesulfonic acid. cabb-chemicals.com This process is widely used in modern industrial settings, particularly in continuous falling film reactors, which allow for rapid reaction and effective heat removal. researchgate.net
The reaction between tetradecylbenzene and sulfur trioxide is extremely rapid and highly exothermic. google.com The process offers a "cleaner" synthesis route as it does not introduce additional water or sulfuric acid into the product stream, unlike sulfonation with sulfuric acid or oleum. cabb-chemicals.com Precise control over the molar ratio of SO₃ to the alkylbenzene is crucial to achieve high conversion and prevent the formation of by-products. google.com The reaction is often conducted under vacuum conditions to control the reaction intensity and at relatively low temperatures. google.com
Reaction Mechanisms in Sulfonation of Tetradecylbenzene
The sulfonation of tetradecylbenzene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.org This multi-step pathway involves an electrophile attacking the electron-rich benzene (B151609) ring of the tetradecylbenzene molecule.
Electrophilic Aromatic Substitution Pathways
The fundamental process of electrophilic aromatic substitution in this context involves the following key steps:
Generation of the Electrophile : The active electrophile is sulfur trioxide (SO₃) or its protonated form, +SO₃H. chemistrysteps.com When using sulfuric acid, SO₃ is present in small amounts from the acid's dissociation. libretexts.org In oleum, the high concentration of SO₃ makes it the primary electrophile. libretexts.org
Attack of the Electrophile : The π electrons of the tetradecylbenzene's aromatic ring attack the electrophilic sulfur atom of SO₃. libretexts.org This step leads to the formation of a resonance-stabilized carbocation intermediate, commonly known as a sigma complex or an arenium ion. libretexts.org This is typically the rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation : A base, such as the HSO₄⁻ ion, removes a proton from the carbon atom of the ring that is bonded to the sulfonic acid group. This final step restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.com
The long tetradecyl alkyl chain is an activating group, meaning it donates electron density to the benzene ring, making the ring more susceptible to electrophilic attack than benzene itself. wikipedia.org It is also an ortho-para director. However, due to significant steric hindrance from the bulky tetradecyl group at the ortho positions, the sulfonation occurs predominantly at the para position.
| Step | Description | Key Species Involved |
| 1. Electrophile Generation | Formation of the active sulfonating agent. | Sulfur Trioxide (SO₃), Protonated Sulfur Trioxide (+SO₃H) chemistrysteps.com |
| 2. Nucleophilic Attack | The π system of the benzene ring attacks the electrophile. | Tetradecylbenzene, SO₃ |
| 3. Intermediate Formation | A resonance-stabilized carbocation is formed. | Sigma Complex (Arenium Ion) libretexts.org |
| 4. Deprotonation | A proton is removed to restore aromaticity. | HSO₄⁻, this compound |
Influence of Reaction Intermediates
The primary and most significant intermediate in the sulfonation of tetradecylbenzene is the sigma complex, or arenium ion. libretexts.org This species is a true intermediate, existing in a potential energy well between the reactants and products. The stability of this carbocation directly influences the reaction rate. The electron-donating nature of the tetradecyl group helps to stabilize the positive charge in the ring through an inductive effect, thus activating the ring towards substitution. wikipedia.org
In sulfonation processes involving sulfur trioxide, other intermediates such as pyrosulfonic acid and sulfonic anhydride (B1165640) may also be formed. researchgate.net These highly reactive species can subsequently react with another molecule of tetradecylbenzene or with any water present to ultimately yield the desired sulfonic acid product. researchgate.net The formation and reaction of these intermediates are particularly relevant in continuous processes where high concentrations of SO₃ are used.
Neutralization Processes for this compound
The neutralization of this compound is a critical step following the sulfonation of tetradecylbenzene. This process converts the highly acidic and corrosive sulfonic acid into a more stable and usable salt form, which is essential for its application in various industries, particularly as a surfactant in detergents. cymitquimica.com
The most common neutralization process involves the conversion of this compound into its sodium salt, known as sodium tetradecylbenzenesulfonate. This is achieved by reacting the sulfonic acid with an alkali metal hydroxide (B78521), typically sodium hydroxide (NaOH). The reaction is a straightforward acid-base neutralization, yielding the sodium salt and water.
The resulting sodium salt is a water-soluble anionic surfactant, valued for its ability to reduce surface tension. The general chemical equation for this neutralization is:
C₁₄H₂₉-C₆H₄-SO₃H + NaOH → C₁₄H₂₉-C₆H₄-SO₃Na + H₂O
Other alkali metal hydroxides, such as potassium hydroxide, can also be used to produce the corresponding potassium salt if specific properties are desired for the final application. google.com
Precise control over the stoichiometry and pH during neutralization is paramount to ensure high product quality and process efficiency.
Stoichiometric Control: A 1:1 molar ratio of sulfonic acid to sodium hydroxide is theoretically required for complete neutralization. Maintaining this ratio is crucial; an excess of sulfonic acid results in an acidic and corrosive final product, while an excess of alkali can lead to the hydrolysis of the surfactant under certain conditions. In practice, a slight excess of the neutralizing agent may be used to ensure all the sulfonic acid is consumed. google.com
pH Optimization: The pH of the final solution is a key indicator of complete neutralization. The target pH for the sodium salt solution is typically in the range of 7 to 9. This slightly alkaline range ensures that the sulfonic acid has been fully converted to its salt form without introducing excessive alkalinity that could degrade the product or interfere with its performance in formulations. Incremental addition of the sodium hydroxide solution with continuous pH monitoring is a common practice to achieve the desired endpoint accurately.
| Parameter | Optimal Range/Value | Significance |
| Molar Ratio (Acid:Base) | 1:1 | Ensures complete conversion without excess reactants. |
| Final pH | 7.0 - 9.0 | Confirms complete neutralization and ensures product stability. |
| Temperature | 35 - 70°C | Facilitates rapid mixing and minimizes viscosity challenges. |
Industrial-Scale Production Techniques and Reactor Design
The industrial production of this compound is dominated by processes that can handle the highly exothermic nature of the sulfonation reaction while ensuring high yield and purity. dicp.ac.cn The choice of reactor and process type—batch or continuous—is dictated by production scale, cost, and desired product quality.
Batch reactors are commonly used for smaller-scale or specialized production runs. youtube.comapmonitor.com In this process, the reactants are charged into a vessel, and the reaction proceeds over a set period. youtube.com Optimization of batch sulfonation involves careful control over several parameters to maximize the yield of the desired product while minimizing the formation of byproducts.
Key optimization factors include:
Temperature Control: The sulfonation reaction is highly exothermic, requiring efficient heat removal. Jacketed reactors with a cooling medium are used to maintain the reaction temperature, often between 50°C and 70°C, to balance the reaction rate against the formation of unwanted side products. tandfonline.com
Reactant Addition Rate: In a semi-batch process, the sulfonating agent (e.g., oleum or sulfur trioxide) is added gradually to the tetradecylbenzene. google.com Controlling this addition rate is critical for managing the rate of heat generation and maintaining the optimal temperature. tandfonline.comgoogle.com
Reaction Time: The duration of the batch process is optimized to achieve the desired conversion. A typical industrial protocol might involve a reaction time of around 45 minutes to an hour to ensure complete conversion.
| Parameter | Typical Value/Range | Purpose of Optimization |
| Reaction Temperature | 50 - 70°C | Balance reaction rate and minimize side-product formation. |
| Reactant Molar Ratio (SO₃:Alkylbenzene) | 1.20:1 | Ensure high conversion of the alkylbenzene. researchgate.net |
| Reaction Time | 0.5 - 2 hours | Achieve maximum conversion without product degradation. google.com |
| Agitation Speed | Varies by reactor size | Ensure homogeneity and enhance heat transfer. |
For large-scale industrial production, continuous processes are favored due to their high efficiency, consistency, and better heat management capabilities. echemi.com
Falling Film Reactors (FFRs): The most prevalent technology for continuous sulfonation is the multi-tube falling film reactor. asiachmical.comnjweixian.com In this design, liquid tetradecylbenzene is introduced at the top of vertical tubes and flows down the inner walls as a thin film. asiachmical.com A gaseous mixture of sulfur trioxide (SO₃) and air flows concurrently or counter-currently, reacting with the liquid film. chiet.edu.eg
The key advantages of FFRs include:
High Heat and Mass Transfer: The thin film creates a very large surface area-to-volume ratio, facilitating rapid heat removal through the tube walls and efficient mass transfer between the gas and liquid phases. asiachmical.comaidic.it
Short Residence Time: The reaction is extremely fast, with residence times as short as 10-25 seconds, which minimizes the formation of byproducts and enhances production efficiency. researchgate.netasiachmical.comdoaj.org
High Product Purity: The precise control over reaction conditions leads to a high-purity product with minimal residual reactants. researchgate.netdoaj.org
Microreactors: An emerging technology involves the use of microreactors, which feature channels with sub-millimeter dimensions. researchgate.netresearchgate.net These reactors offer exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer capabilities compared to conventional reactors. dicp.ac.cn This allows for precise temperature control, enhanced safety for highly exothermic reactions, and the potential for higher yields and selectivity. dicp.ac.cnresearchgate.net
Effective management of heat and mass transfer is the most critical aspect of reactor design for the sulfonation of alkylbenzenes.
Heat Transfer: The enthalpy of sulfonation is significantly high, approximately -150 to -168 kJ/mol. dicp.ac.cnaidic.it Without efficient heat removal, localized overheating (hot spots) can occur, leading to the formation of undesirable byproducts, such as sulfones, and discoloration of the product. dicp.ac.cn
In batch reactors , this is managed through reactor jackets and internal cooling coils. tandfonline.com
In falling film reactors , heat is rapidly transferred from the thin liquid film through the tube walls to a cooling medium (e.g., water) circulating on the shell side of the reactor. njweixian.comaidic.it This design is highly effective at dissipating the large amount of heat generated. asiachmical.com
Mixing Systems: Vigorous mixing is essential to ensure uniform temperature and concentration of reactants throughout the reaction medium, which is particularly important in batch reactors. google.com Proper agitation enhances heat transfer to the cooling surfaces and ensures that the sulfonating agent is quickly dispersed as it is added. In continuous reactors like FFRs, the hydrodynamics of the falling film and gas flow provide the necessary interfacial contact for the reaction to occur without mechanical agitation. aidic.it
Post-Synthesis Purification and Separation Strategies
Following the synthesis of this compound, a series of purification and separation strategies are essential to isolate the target compound from unreacted starting materials, by-products such as sulfones, and residual sulfonating agents like sulfuric acid. The choice of method depends on the scale of production, the initial purity of the reaction mixture, and the desired final purity of the product.
Liquid-Liquid Extraction Methodologies
Liquid-liquid extraction (LLE) is a versatile technique for purifying this compound, leveraging its surfactant properties and solubility differences between phases. A common approach is ion-pair extraction, which is particularly effective for separating the anionic sulfonic acid from a complex aqueous matrix. nih.gov
In this method, a positively charged counter-ion, or ion-pairing agent, is added to the aqueous solution containing the sulfonic acid. This forms a neutral, hydrophobic ion-pair complex that is more soluble in an organic solvent than in the aqueous phase. nih.gov The choice of organic solvent is critical; it must be immiscible with water and have a high affinity for the ion-pair. Di-n-hexylether has been identified as an effective solvent for the supported liquid membrane extraction of similar long-chain alkylbenzene sulfonates. nih.gov
The process involves:
Dissolving the crude this compound mixture in an aqueous phase.
Adding an ion-pairing agent, such as trihexylamine, which pairs with the sulfonate head group. nih.gov
Introducing an immiscible organic solvent.
Agitating the mixture to facilitate the transfer of the neutral ion-pair into the organic phase, leaving water-soluble impurities like sulfuric acid behind.
Separating the two liquid layers. The purified sulfonic acid can then be recovered from the organic phase.
This technique can be adapted into various formats, including hollow fiber liquid phase micro-extraction (LPME), which offers high enrichment factors for analytical purposes. nih.gov
Crystallization Techniques for Product Isolation
Crystallization is a robust method for obtaining high-purity solid this compound. The process relies on the principle that the solubility of the sulfonic acid and its impurities varies with temperature and solvent composition. Common impurities that need to be removed include residual sulfuric acid and unreacted tetradecylbenzene. lookchem.com
A typical procedure involves the following steps:
Precipitation: The initial reaction mixture is often poured into cold water, causing the crude this compound to precipitate as a solid mass due to its lower solubility in the cold aqueous medium. youtube.com
Recrystallization: The crude product is then collected and redissolved in a suitable solvent at an elevated temperature to form a saturated solution. Common solvents for sulfonic acids include water or ethanol. lookchem.com For removing sulfuric acid, recrystallization from a concentrated aqueous solution is often effective. lookchem.com As the solution cools, the this compound crystallizes out, leaving the more soluble impurities in the mother liquor.
Melt Crystallization: An alternative technique involves melt crystallization. In the presence of some water, it is possible that a monohydrate of the sulfonic acid forms, which can be crystallized at temperatures between -5 °C and 10 °C. epo.org
The effectiveness of crystallization is highly dependent on the chosen solvent system.
| Solvent System | Target Impurity Removed | Principle of Separation | Reference |
|---|---|---|---|
| Concentrated Aqueous Solution | Sulfuric Acid | Difference in solubility upon cooling. Sulfuric acid remains in the mother liquor. | lookchem.com |
| Ethanol | Organic by-products (e.g., sulfones) | Differential solubility; this compound is less soluble at lower temperatures. | lookchem.com |
| Water (for precipitation) | General water-soluble impurities | Low solubility of the crude sulfonic acid in a large volume of cold water. | youtube.com |
Chromatographic Purification Approaches
Chromatography provides high-resolution separation and is suitable for achieving very high purity levels, particularly on a laboratory or smaller industrial scale. Several chromatographic techniques can be applied to the purification of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical tool for assessing the purity of surfactants and can also be used for preparative-scale purification. alfachemic.comthermofisher.com Reversed-phase chromatography is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The long tetradecyl chain of the molecule provides strong hydrophobic interaction with the stationary phase, allowing for effective separation from more polar impurities.
Column Chromatography: For larger quantities, column chromatography using stationary phases like silica (B1680970) gel or macroporous absorbent resins is a practical option. google.com The separation mechanism is based on the differential adsorption of the components in the mixture to the stationary phase. A solvent or a mixture of solvents (eluent) is passed through the column to wash the components out at different rates.
Thin-Layer Chromatography (TLC): While primarily an analytical technique for monitoring reaction progress and assessing fraction purity, TLC can also guide the development of column chromatography methods. researchgate.net Different solvent systems can be tested quickly to find the optimal conditions for separation.
| Technique | Stationary Phase | Mobile Phase Principle | Application | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Polar solvent mixture (e.g., water/acetonitrile) with a buffer. | High-purity analysis and preparative separation. | alfachemic.comsielc.com |
| Column Chromatography | Macroporous Absorbent Resin | Gradient elution with solvents of increasing polarity. | Industrial-scale purification, removal of isomers and related substances. | google.com |
| Column Chromatography | Silica Gel | Nonpolar to moderately polar solvent systems. | Laboratory-scale purification. | google.com |
Optimization of Synthesis Parameters for Enhanced Yield and Purity
The synthesis of this compound via sulfonation of tetradecylbenzene is a well-established electrophilic aromatic substitution reaction. Optimizing key reaction parameters is crucial for maximizing product yield, ensuring high purity, and minimizing the formation of undesirable by-products.
Temperature Control Effects on Reaction Kinetics
Temperature is a critical parameter in the sulfonation of tetradecylbenzene. The reaction is highly exothermic, and effective temperature control is necessary to manage the reaction rate and influence the product distribution.
Reaction Rate: Increasing the reaction temperature generally accelerates the rate of sulfonation. researchgate.net This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the tetradecylbenzene and the sulfonating agent.
By-product Formation: While higher temperatures increase the reaction speed, they can also promote side reactions. Overheating can lead to the formation of sulfones, which are undesirable by-products where a sulfur dioxide group bridges two aromatic rings. It can also cause charring or decomposition of the organic material. To balance the reaction rate with purity, a specific temperature range is often maintained, typically between 50°C and 70°C.
Research on the closely related hexadecylbenzene (B72025) sulfonation demonstrates this trade-off. As temperature increases, the yield of the desired sulfonic acid may initially rise but then decline as side reactions become more prominent.
| Reaction Temperature (°C) | Sulfonic Acid Yield (%) | Unreacted Oil Content (%) | By-product Content (%) | Reference |
|---|---|---|---|---|
| 40 | 95.2 | 3.5 | 1.3 | researchgate.net |
| 50 | 97.5 | 1.5 | 1.0 | researchgate.net |
| 60 | 96.8 | 1.2 | 2.0 | researchgate.net |
| 70 | 94.3 | 1.0 | 4.7 | researchgate.net |
Note: The data in the table is based on findings for hexadecylbenzene sulfonation and serves as an illustrative example of the typical effects of temperature on long-chain alkylbenzene sulfonation.
Molar Ratio Influence on Product Distribution
The molar ratio of the sulfonating agent (e.g., sulfur trioxide, SO₃) to tetradecylbenzene is another key factor that dictates the efficiency of the reaction and the composition of the final product mixture.
Sub-stoichiometric Ratios: Using less than one equivalent of the sulfonating agent will result in incomplete conversion, leaving a significant amount of unreacted tetradecylbenzene in the product.
Stoichiometric and Excess Ratios: A molar ratio slightly above 1:1 is typically used to drive the reaction to completion. However, using a large excess of the sulfonating agent can increase the formation of by-products and leads to higher amounts of residual sulfuric acid (formed from the reaction of excess SO₃ with trace water) in the final product, complicating the purification process.
Optimizing this ratio is a balance between achieving high conversion of the starting material and minimizing the formation of impurities. Studies on similar long-chain alkylbenzenes, such as hexadecylbenzene, have systematically investigated this relationship.
| SO₃:Alkylbenzene Molar Ratio | Sulfonic Acid Content (%) | Unreacted Oil Content (%) | Free Sulfuric Acid (%) | Reference |
|---|---|---|---|---|
| 1.05:1 | 94.0 | 4.2 | 1.8 | researchgate.net |
| 1.10:1 | 96.5 | 2.0 | 1.5 | researchgate.net |
| 1.15:1 | 97.8 | 0.8 | 1.4 | researchgate.net |
| 1.20:1 | 97.2 | 0.6 | 2.2 | researchgate.net |
Note: The data in the table is based on findings for hexadecylbenzene (HDB) sulfonation and serves as an illustrative example of the typical effects of molar ratio on long-chain alkylbenzene sulfonation.
Reaction Time and Conversion Efficiency
The sulfonation of linear alkylbenzenes, including tetradecylbenzene, is typically a rapid and highly exothermic reaction, especially when potent sulfonating agents like sulfur trioxide (SO₃) are used in modern falling film reactors. The primary reaction is generally completed in a matter of minutes, if not seconds, within these reactors. However, achieving maximum conversion of the linear alkylbenzene (LAB) into its corresponding sulfonic acid (LABSA) often involves a subsequent "aging" or "digestion" period.
During the initial, rapid sulfonation phase, a high percentage of the tetradecylbenzene is converted. The reaction kinetics can often be modeled as first-order with respect to the aromatic compound. This means the rate of sulfonation is directly proportional to the concentration of the remaining unreacted tetradecylbenzene.
The relationship between reaction time and the conversion of tetradecylbenzene can be illustrated by tracking the disappearance of the reactant over time. The following table provides a conceptual representation of conversion efficiency as a function of time in a typical sulfonation process, including the initial reaction and subsequent aging period.
| Process Stage | Time | Conversion Efficiency (%) |
|---|---|---|
| Initial Reaction (Falling Film Reactor) | ~ 1-5 minutes | 97.0 - 98.5 |
| Aging Period | + 10 minutes | 98.6 |
| Aging Period | + 20 minutes | 98.9 |
| Aging Period | + 30 minutes | 99.2 |
| Aging Period | + 60 minutes | 99.4 |
Note: The data presented are illustrative of a typical linear alkylbenzene sulfonation process and demonstrate the general trend of conversion improvement during the aging stage.
Impact of Alkyl Chain Length Variations on Sulfonation
While this article focuses on this compound (C14), it is important to understand that commercial linear alkylbenzenes are often mixtures of homologues with alkyl chain lengths typically ranging from C10 to C14. The length of the alkyl chain has a significant influence on the physicochemical properties of both the starting alkylbenzene and the final sulfonic acid product, which in turn affects the sulfonation process itself.
The primary impact of varying the alkyl chain length is on the physical properties of the reactant, such as viscosity and molecular weight. As the alkyl chain length increases, the molecular weight of the alkylbenzene increases. This change necessitates adjustments to the molar ratio of the sulfonating agent to the alkylbenzene to maintain optimal reaction stoichiometry.
Furthermore, physical properties influenced by chain length, such as diffusivity and solubility, can affect mass transfer rates within the reactor. For instance, sorption to surfaces is known to increase with the length of the alkyl chain. This suggests that longer-chain alkylbenzenes like tetradecylbenzene may interact differently with the reactor film and the gas-liquid interface compared to their shorter-chain counterparts (e.g., dodecylbenzene). The biodegradation kinetics of the resulting sulfonates are also generally faster for longer alkyl chain lengths.
The following table summarizes the key variations and their potential impact on the sulfonation process for different linear alkylbenzene chain lengths.
| Alkyl Chain Length | Relative Molecular Weight | Key Physicochemical Property Variation | Potential Impact on Sulfonation Process |
|---|---|---|---|
| Decyl (C10) | Lowest | Lower viscosity, higher volatility | May require adjustments to reactor temperature control to manage volatility. Different mass transfer characteristics. |
| Dodecyl (C12) | Intermediate | Balanced properties, widely studied. | Often serves as the benchmark for process optimization. |
| Tetradecyl (C14) | Higher | Higher viscosity, lower volatility, increased sorption tendency. | May lead to a thicker film in falling film reactors, potentially affecting heat and mass transfer. Requires precise molar ratio control due to higher molecular weight. |
| Hexadecyl (C16) | Highest | Significantly higher viscosity and melting point. | Requires higher processing temperatures to maintain fluidity; reaction kinetics and side-product formation may be altered. |
Mechanistic Organic Chemistry of Tetradecylbenzenesulfonic Acid
Aromatic Sulfonic Acid Reactivity Profiles
The reactivity of tetradecylbenzenesulfonic acid is primarily centered around the sulfonyl group (-SO₃H) and its attachment to the aromatic ring. This functional group governs the molecule's participation in a variety of chemical transformations.
Nucleophilic Acyl Substitution Reactions
While the term "nucleophilic acyl substitution" specifically refers to reactions of carbonyl compounds (like carboxylic acid derivatives), a closely analogous mechanism, more accurately termed nucleophilic substitution at the sulfonyl sulfur , governs the reactivity of sulfonic acid derivatives. byjus.commasterorganicchemistry.comlibretexts.org The sulfonic acid itself is generally unreactive toward nucleophiles because the hydroxyl group (-OH) is a poor leaving group. However, upon conversion to a more reactive derivative, such as a sulfonyl chloride, the sulfur atom becomes highly electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org
The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Attack: A nucleophile attacks the electrophilic sulfur atom, breaking the sulfur-oxygen pi bond and forming a transient, pentacoordinate intermediate. libretexts.orgkhanacademy.org
Elimination: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the leaving group (e.g., a chloride ion). masterorganicchemistry.comlibretexts.org
This pathway is fundamental to the synthesis of various derivatives from sulfonic acids, as the initial conversion to a sulfonyl halide is a key activating step. libretexts.org The reactivity of the sulfonyl group is influenced by the strong electron-withdrawing nature of the attached oxygen atoms, which polarizes the sulfur atom, making it an effective electrophile. libretexts.org
Hydrolysis Pathways of the Sulfonic Acid Group
The hydrolysis of aryl sulfonic acids, known as desulfonation, involves the cleavage of the carbon-sulfur bond and is effectively the reverse of an electrophilic aromatic sulfonation reaction. wikipedia.orgwikipedia.org This reaction typically requires forcing conditions, such as heating the sulfonic acid in the presence of a dilute aqueous strong acid (e.g., sulfuric or hydrochloric acid). wikipedia.org
The general reaction is: Ar-SO₃H + H₂O ⇌ Ar-H + H₂SO₄
The equilibrium can be driven toward the desulfonation products by using superheated steam or by performing the reaction in a dilute acid medium, which favors the reverse reaction of sulfonation. wikipedia.orgwikipedia.org The stability of the sulfonic acid group toward hydrolysis is dependent on the other substituents on the aromatic ring. wikipedia.org For long-chain alkylbenzenesulfonic acids like this compound, the sulfonic acid group provides a point of catalytic activity for other reactions, such as the hydrolysis of cellulose, indicating its relative stability under specific conditions. pvamu.edu
Table 1: Comparative Conditions for Aryl Sulfonic Acid Hydrolysis
| Sulfonic Acid | Conditions for Hydrolysis | Product | Reference |
|---|---|---|---|
| Benzenesulfonic Acid | Heating above 200 °C in aqueous acid | Benzene (B151609) | wikipedia.org |
| p-Toluenesulfonic Acid | Heating in aqueous acid | Toluene | wikipedia.org |
Oxidation and Reduction Behaviors of the Sulfonic Acid Moiety
The sulfur atom in the sulfonic acid group exists in its highest possible oxidation state, +6. Consequently, the sulfonic acid moiety is resistant to further oxidation. oup.com The oxidation pathway of organosulfur compounds typically proceeds from thiol (RSH) to sulfenic acid (RSOH), then to sulfinic acid (RSO₂H), and finally culminates in the highly stable sulfonic acid (RSO₃H). acs.org
Conversely, the reduction of sulfonic acids is a chemically challenging transformation due to their exceptional stability. oup.com The sulfonate anion's negative charge repels nucleophilic reducing agents, and the acidity of the group often neutralizes the reductant. oup.com Direct reduction attempts with powerful agents like alkali metals tend to cause reductive cleavage of the C–S bond rather than deoxygenation. oup.com
However, specific reagent systems have been developed to achieve this reduction. A notable method involves the use of a triphenylphosphine-iodine system. This reagent combination can reduce arenesulfonic acids, such as p-toluenesulfonic acid, to the corresponding thiols in nearly quantitative yields. oup.com The reaction is believed to proceed via the initial formation of a sulfonyl iodide intermediate, which is then reduced.
Table 2: Oxidation States of Sulfur in Various Functional Groups
| Functional Group | General Formula | Oxidation State of Sulfur |
|---|---|---|
| Thiol | R-SH | -2 |
| Sulfide | R-S-R' | -2 |
| Sulfoxide | R-S(=O)-R' | 0 |
| Sulfinic Acid | R-SO₂H | +4 |
| Sulfone | R-SO₂-R' | +4 |
| Sulfonic Acid | R-SO₃H | +6 |
Formation of Chemical Derivatives
This compound serves as a key starting material for the synthesis of other important chemical compounds, primarily through reactions that begin with the conversion of the sulfonic acid group into a more reactive intermediate.
Synthesis of Sulfonamides
Sulfonamides are a crucial class of compounds synthesized from sulfonic acids. The standard and most prevalent method involves a two-step process. First, the sulfonic acid is converted into its corresponding sulfonyl chloride. Subsequently, this highly reactive sulfonyl chloride is treated with a primary or secondary amine. rsc.orgresearchgate.net
The reaction between the sulfonyl chloride and the amine is typically conducted in the presence of a base (such as triethylamine (B128534) or sodium carbonate) to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. nih.govmdpi.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic. The sulfonamide motif is a key functional group in many pharmaceutical agents. researchgate.netmdpi.com
General Scheme for Sulfonamide Synthesis:
Ar-SO₃H + Chlorinating Agent → Ar-SO₂Cl
Ar-SO₂Cl + R₂NH + Base → Ar-SO₂NR₂ + Base·HCl
Preparation of Sulfonyl Chlorides via Halogenation
The conversion of this compound into tetradecylbenzenesulfonyl chloride is the critical first step for synthesizing most of its derivatives, including sulfonamides and sulfonate esters. ucl.ac.uk This transformation is achieved by reacting the sulfonic acid with a suitable chlorinating agent. thieme-connect.comresearchgate.net
A variety of reagents can effect this chlorination, ranging from harsh, traditional chemicals to milder, modern alternatives. rsc.orgresearchgate.net The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.
Table 3: Common Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides
| Reagent | Formula | Typical Conditions | Reference |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Often used with a catalytic amount of DMF | rsc.org |
| Phosphorus Pentachloride | PCl₅ | Can require heating | rsc.orgucl.ac.uk |
| Chlorosulfonic Acid | HSO₃Cl | Used in excess for direct chlorosulfonylation of arenes | rsc.orggoogle.com |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | C₃N₃Cl₃ | Mild, neutral conditions | researchgate.net |
Esterification Reactions of the Sulfonic Acid Group
The esterification of this compound involves the reaction of its sulfonic acid group (-SO₃H) with an alcohol to form a sulfonate ester and water. This transformation is a fundamental process in organic synthesis, yielding compounds with applications as surfactants, plasticizers, and intermediates in the production of other chemicals. The reaction is typically acid-catalyzed and its mechanism, kinetics, and outcome are influenced by various factors including the structure of the alcohol, reaction conditions, and the catalyst employed.
C₁₄H₂₉-C₆H₄-SO₃H + R-OH ⇌ C₁₄H₂₉-C₆H₄-SO₃-R + H₂O (this compound + Alcohol ⇌ Tetradecylbenzenesulfonate ester + Water)
Reaction Mechanism
The formation of sulfonate esters from sulfonic acids and alcohols is understood to proceed through specific mechanistic pathways. acs.org Unlike the esterification of carboxylic acids, the direct reaction is often slow and requires specific conditions to proceed efficiently. Two primary mechanisms have been proposed for the acid-catalyzed esterification of sulfonic acids. acs.org
Pathway A: This pathway involves the nucleophilic attack of the sulfonate anion on a protonated alcohol. The alcohol is first protonated by the highly acidic sulfonic acid (or another acid catalyst) to form an oxonium ion, which is a good leaving group (water). The sulfonate anion then acts as a nucleophile, attacking the carbon atom of the protonated alcohol and displacing water to form the sulfonate ester. acs.orgresearchgate.net
Pathway B: This pathway is analogous to the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism observed in the Fischer esterification of carboxylic acids. acs.orglibretexts.org In this mechanism, the sulfonic acid is protonated, followed by the nucleophilic attack of the alcohol on the sulfur atom. Subsequent proton transfer and elimination of a water molecule yield the sulfonate ester. Studies involving isotopically labeled methanol (B129727) have provided evidence supporting this mechanism, showing that the C-O bond of the alcohol remains intact during the reaction. acs.org
The formation of sulfonate esters generally requires strongly acidic conditions and high concentrations of both the sulfonic acid and the alcohol, with minimal water present. enovatia.com The presence of water can reverse the reaction, and the addition of a base, even in slight excess, can completely halt the formation of the ester by neutralizing the acid catalyst. acs.orgenovatia.com
Catalysis in Esterification
Various catalytic systems have been developed to enhance the rate and efficiency of sulfonic acid esterification. These catalysts are broadly categorized as homogeneous and heterogeneous.
Homogeneous Catalysts: Strong mineral acids like sulfuric acid can be used, but this can lead to side reactions and purification challenges. Reagents like thionyl chloride (SOCl₂) can convert the sulfonic acid into a more reactive sulfonyl chloride intermediate, which then readily reacts with an alcohol. libretexts.org Another approach involves the use of a triphenylphosphine (B44618) ditriflate reagent to facilitate the direct coupling of sulfonic acid salts with alcohols. eurjchem.com
Heterogeneous Catalysts: To overcome the issues associated with homogeneous catalysts, significant research has focused on solid acid catalysts. These are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Examples include:
Sulfonic Acid-Functionalized Polymers: Hyper-cross-linked porous polyphenols functionalized with sulfonic acid groups have demonstrated excellent catalytic activity for esterification reactions at room temperature. acs.org
Metal-Organic Frameworks (MOFs): Sulfonic acids supported on stable MOFs like UiO-66 have been shown to be active, stable, and reusable catalysts for the esterification of fatty acids with various alcohols. mdpi.com For instance, PTSA/UiO-66 and MSA/UiO-66 catalysts have achieved high conversions. mdpi.com
Functionalized Ionic Liquids: Sulfonic acid-functionalized ionic liquids (SAILs) have been employed as catalysts, with their lipophilicity influencing their solubility and catalytic performance in the reaction medium. mdpi.com
Porous Organic Polymers: Covalent organic polymers with dual acid sites (e.g., phosphate (B84403) and sulfonic acid) have shown high efficiency in the esterification of levulinic acid, suggesting their potential for other sulfonic acid esterifications. acs.org
Research Findings on Sulfonic Acid Esterification
Detailed studies have elucidated the key factors governing the formation of sulfonate esters.
| Catalyst System/Method | Alcohol | Key Findings & Conditions | Conversion/Yield | Reference |
| p-Toluenesulfonic acid (PTSA)/UiO-66 | Methanol, n-Butanol, n-Decanol | Effective heterogeneous catalyst for esterification of palmitic acid. Reaction at 120 °C for 2 hours. | Excellent conversions, up to 99.9% for n-decanol. | mdpi.com |
| Sulfonic acid-functionalized ionic liquid (SAIL) | Ethanol | Microwave heating found to be more effective than conventional heating. Reaction time of 2 hours at 100 °C (conventional). | ~98% conversion (conventional heating). | mdpi.com |
| pPh-SO₃H (Porous Polymer) | Methanol | Catalyzed esterification of myristic acid at room temperature (6h) and 60 °C (10h). | 94.7% conversion at 60 °C. | acs.org |
| Methanesulfonic acid (MSA) | Methanol, Ethanol, Isopropanol | Ester formation is highly dependent on sulfonate anion and protonated alcohol concentrations; inhibited by water and base. enovatia.com | Ester formation detected under strongly acidic conditions. | acs.orgenovatia.com |
| Boron Ester Intermediate | Various Alcohols | A method involving the synthesis of a boron ester intermediate from boric acid and an alcohol, followed by reaction with a sulfonic acid (e.g., benzenesulfonic acid) at 80-100°C. | Not specified. | google.com |
| Thionyl Chloride (SOCl₂) | General Alcohols | Converts the sulfonic acid to a highly reactive sulfonyl chloride intermediate, which then reacts with the alcohol. libretexts.org | General method. | libretexts.org |
Derivatization and Structural Modification for Advanced Applications
Alkyl Chain Length Homolog Studies
The length of the alkyl chain is a critical determinant of the physicochemical properties of alkylbenzenesulfonic acids. By studying homologs of tetradecylbenzenesulfonic acid, researchers can systematically investigate the impact of chain length on surfactant efficiency and behavior.
Comparative Analysis of Dodecylbenzenesulfonic Acid Derivatives
Dodecylbenzenesulfonic acid (DDBSA), with its shorter C12 alkyl chain, generally exhibits a higher critical micelle concentration (CMC) compared to its C14 counterpart. The CMC is a key measure of surfactant efficiency, representing the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates that less surfactant is needed to achieve maximum surface tension reduction.
The surface tension of aqueous solutions of these surfactants also varies with alkyl chain length. Generally, longer alkyl chains lead to a greater reduction in surface tension at the CMC. This is attributed to the increased hydrophobicity of the longer chain, which promotes more effective packing of the surfactant molecules at the air-water interface.
Table 1: Comparative Properties of Dodecylbenzenesulfonic Acid and this compound
| Property | Dodecylbenzenesulfonic Acid (C12) | This compound (C14) |
| Critical Micelle Concentration (CMC) | Higher | Lower |
| Surface Tension at CMC | Higher | Lower |
Investigation of Pentadecylbenzenesulfonic Acid Analogues
Increasing the alkyl chain length to fifteen carbons, in the case of pentadecylbenzenesulfonic acid, continues the trend of decreasing CMC and surface tension. The longer C15 chain enhances the hydrophobic character of the molecule, leading to more efficient micelle formation and a greater ability to reduce surface tension.
These studies of alkyl chain length homologs are crucial for applications where specific interfacial properties are required. For instance, in applications requiring high efficiency at low concentrations, a longer alkyl chain derivative like pentadecylbenzenesulfonic acid might be preferred. Conversely, for applications where faster dissolution or different foaming properties are desired, a shorter chain homolog like dodecylbenzenesulfonic acid could be more suitable.
Branched versus Linear Alkyl Chain Isomer Research
The geometry of the alkyl chain, whether linear or branched, significantly influences the performance of alkylbenzenesulfonic acids. Research into branched isomers of this compound is uncovering new ways to control its interfacial activity and aggregation behavior.
Impact on Interfacial Activity and Aggregate Formation
Branching in the alkyl chain generally leads to a less ordered packing of surfactant molecules at interfaces, which can affect properties like surface tension reduction and foam stability. Studies have shown that branched-chain alkylbenzene sulfonates can exhibit a stronger tendency to extend into the oil phase in oil-water emulsions, which can be advantageous in enhanced oil recovery applications. The collapse of the surfactant monolayer at the interface is also influenced by the hydrophobic size of the branched structure.
However, this disruption of packing can also lead to a decrease in foamability and foam stability compared to their linear counterparts. The choice between a linear and a branched isomer often depends on the specific requirements of the application, such as the need for rapid wetting versus sustained foaming.
Synthetic Routes for Branched this compound
The synthesis of branched this compound typically involves the alkylation of benzene (B151609) with a branched tetradecene isomer, followed by sulfonation. The production of the branched olefin precursor is a key step and can be achieved through various industrial processes, such as the dimerization or oligomerization of shorter-chain olefins.
The choice of catalyst and reaction conditions during the alkylation step is critical to control the position of the benzene ring attachment on the branched alkyl chain, which in turn influences the final properties of the surfactant. Subsequent sulfonation is typically carried out using sulfur trioxide or oleum (B3057394), similar to the process for linear alkylbenzenesulfonic acids.
Conjugation with Other Functional Moieties
To expand the functionality of this compound beyond its inherent surfactant properties, researchers are exploring the conjugation of the molecule with other functional moieties. This approach opens up possibilities for creating novel materials with tailored characteristics for specialized applications.
One area of investigation involves the covalent attachment of this compound to polymers. For example, its incorporation into a polymer backbone can create a self-assembling system that forms structured nanoparticles or films. The sulfonic acid group can also be used as a reactive site for further chemical modifications, allowing for the introduction of a wide range of functional groups.
These conjugated systems could find use in areas such as drug delivery, where the surfactant properties aid in solubilization and the functional moiety provides a therapeutic effect or targeting capability. Another potential application is in the development of functional coatings, where the surfactant component ensures good surface coverage and the conjugated group imparts specific properties like antimicrobial activity or corrosion resistance. The synthesis of these conjugates often involves multi-step chemical reactions to link the this compound to the desired functional moiety, requiring careful control of reaction conditions to achieve the desired product.
Integration into Ionic Liquid Crystals (ILCs)
The convergence of ionic liquids (ILs) and liquid crystals (LCs) has given rise to the field of ionic liquid crystals (ILCs), materials that uniquely combine the properties of both states of matter, such as high thermal stability, negligible volatility, and anisotropic self-organization. nih.govd-nb.info The molecular architecture of ILCs typically involves the combination of an organic cation (like imidazolium (B1220033) or pyridinium) and an organic or inorganic anion, where at least one of these ions possesses a structure conducive to forming mesophases, often involving a rigid core and flexible alkyl chains. nih.govtcichemicals.com
While direct research on ILCs incorporating the tetradecylbenzenesulfonate anion is not extensively detailed in available literature, the principles of ILC design allow for its conceptual integration. The tetradecylbenzenesulfonate anion possesses the key structural features of a mesogen: a rigid aromatic core (the benzenesulfonate (B1194179) group) and a long, flexible hydrophobic tail (the tetradecyl chain).
Conceptual Synthesis and Structure:
An ILC incorporating this anion could be synthesized via a salt metathesis reaction. For instance, reacting sodium tetradecylbenzenesulfonate with a cationic partner, such as a substituted imidazolium halide (e.g., 1-alkyl-3-methylimidazolium chloride), would yield the desired ionic liquid crystal. The properties of the resulting ILC would be highly tunable based on the choice of the cation.
The self-assembly of such an ILC would be driven by the micro-phase segregation of the charged, polar "head" groups (the imidazolium cation and sulfonate anion) and the nonpolar, aliphatic "tails" (the tetradecyl chains and the alkyl substituent on the cation). This segregation typically leads to the formation of lamellar (smectic) phases, where the ionic components form distinct layers separated by interdigitated alkyl chains. nih.gov
Potential Properties and Applications:
The combination of the bulky tetradecylbenzenesulfonate anion with a suitable cation is expected to produce ILCs with distinct thermal and electrochemical properties. The long alkyl chain would likely favor the formation of smectic phases over a broad temperature range. These materials could function as ordered reaction media, electrolytes in electrochemical devices, or as templates for the synthesis of nanostructured materials. nih.govd-nb.info Research on analogous systems, such as those based on dodecylbenzene (B1670861) sulfonic acid, has shown that such ionic liquids can act as effective dispersants, indicating the potential for tetradecylbenzenesulfonate-based ILCs in materials science and formulation chemistry. nih.gov
Table 1: Potential Cationic Partners for Tetradecylbenzenesulfonate in ILCs
| Cation Type | Example Structure | Potential Properties of Resulting ILC |
| Imidazolium | 1-Ethyl-3-methylimidazolium | High ionic conductivity, well-defined ionic network. scbt.com |
| Pyridinium | 1-Butyl-4-methylpyridinium | Tunable solvation properties, potential for specific catalytic interactions. |
| Phosphonium | Tetrabutylphosphonium | Can exhibit thermoresponsive properties (LCST), useful for separation processes. nih.gov |
| Ammonium | Trioctylmethylammonium | Potential for forming stable, fluorine-free ILCs with low toxicity profiles. sigmaaldrich.com |
Formation of Complexes with Amine Compounds (e.g., Triethanolamine)
This compound, being a strong acid, readily reacts with amine compounds in a classic acid-base neutralization reaction to form organic salts. These complexes often exhibit properties that are distinct from the parent acid, such as altered solubility, viscosity, and surface activity. A prominent example is the complex formed with triethanolamine (B1662121) (TEA).
The reaction involves the proton transfer from the sulfonic acid group (-SO₃H) to the nitrogen atom of the triethanolamine, forming the triethanolammonium (B1229115) cation and the tetradecylbenzenesulfonate anion.
Properties and Characteristics:
The resulting salt, triethanolamine tetradecylbenzenesulfonate, is typically a viscous liquid or a waxy solid. The properties of the closely related dodecylbenzenesulfonate-TEA salt provide insight into its characteristics. These salts are acidic salts of an amine, generally soluble in water, and form solutions with a pH below 7.0. nih.govnoaa.gov They are effective at neutralizing bases and can catalyze certain organic reactions. nih.gov The presence of the triethanolammonium counter-ion enhances water solubility and can modify the interfacial properties of the surfactant.
Table 2: Properties of Alkylbenzenesulfonate-Triethanolamine Complexes
| Property | Description | Reference |
| Physical State | Typically a white-colored, waxy solid, often dissolved in a liquid carrier for commercial use. | noaa.gov |
| Reactivity | Reacts as an acid to neutralize bases. The neutralization reaction generates heat. | nih.gov |
| Aqueous Solution | Forms solutions with moderate hydrogen ion concentrations, resulting in a pH of less than 7.0. | noaa.gov |
| Primary Use | Anionic surfactant used in cleaning agents, emulsifiers, and dispersants in various industries. | enaspol.eu |
Research Findings:
The formation of these amine-sulfonic acid complexes is a cornerstone of formulation chemistry. The choice of the amine allows for fine-tuning of the final product's characteristics. Triethanolamine is particularly useful due to the presence of hydroxyl groups, which can influence hydrogen bonding and solubility. These complexes are widely used as primary surfactants in household and industrial detergents, as emulsifying agents in agricultural formulations, and as components in textile processing. The tetradecyl variant, with its longer alkyl chain compared to the more common dodecyl version, would be expected to exhibit slightly lower critical micelle concentration (CMC) and greater hydrophobicity, making it particularly effective in applications requiring interaction with oily or nonpolar phases.
Development of Polymeric Surfactants Incorporating this compound Fragments
Polymeric surfactants, also known as macrosurfactants, are macromolecules that contain both hydrophilic and hydrophobic segments, giving them the ability to adsorb at interfaces and self-assemble in solution. researchgate.net Incorporating this compound fragments into a polymer backbone is a strategy to create high-performance polymeric surfactants with tailored properties. This can be achieved by either polymerizing a monomer derived from this compound or by post-functionalizing a pre-existing polymer.
Synthesis Strategies:
One common approach involves creating a polymerizable monomer that contains the tetradecylbenzenesulfonate moiety. For example, a styrene (B11656) derivative containing the tetradecyl group could be synthesized, sulfonated, and then polymerized or copolymerized. Alternatively, monomers containing a polymerizable group (like an acrylate (B77674) or vinyl group) attached to the benzene ring of the tetradecylbenzene (B74307) could be prepared and subsequently sulfonated and polymerized.
Research into similar systems has demonstrated the viability of these methods. For instance, water-soluble polymers have been prepared from allyloxybenzenesulfonic acid monomers. nih.gov Emulsion polymerization is another key application, where this compound itself can act as a stabilizing emulsifier during the polymerization of other monomers like styrene, effectively becoming incorporated into the final polymer matrix. google.com Studies on the polymerization of anionic sulfated surfactants with varying alkyl chain lengths (from C8 to C11) have shown that the physicochemical properties of the resulting polymeric surfactants, such as methylene (B1212753) selectivity and electrophoretic mobility, increase with the length of the hydrocarbon tail. nih.gov This suggests that a polymer based on a tetradecyl (C14) fragment would exhibit strong hydrophobic interactions.
Properties and Advanced Applications:
Polymeric surfactants containing tetradecylbenzenesulfonate units would combine the surface activity of the small molecule surfactant with the unique properties of a polymer. These materials are expected to have very low critical micelle concentrations (CMCs), form more stable micelles, and exhibit higher viscosity in solution compared to their monomeric counterparts. nih.gov The strong anionic nature of the sulfonate group would make these polymers highly effective as dispersants, stabilizers in emulsion and suspension polymerizations, and as rheology modifiers.
Table 3: Research Findings on Related Polymeric Surfactants
| Polymer System | Synthesis Method | Key Findings | Potential Relevance for Tetradecylbenzenesulfonate Polymers |
| Poly(sodium alkenyl sulfate)s | Radical polymerization of monomers with C8-C11 tails. | Physicochemical properties (e.g., hydrophobicity) increased with longer alkyl chains. | A C14-based polymer would exhibit enhanced hydrophobic effects, useful for solubilizing nonpolar substances. nih.gov |
| DBSA-doped Tetraaniline | Emulsion polymerization | Dodecylbenzene sulfonic acid (DBSA) acted as both a dopant and a template for nanostructure formation. | This compound could be used to template the formation of functional conductive polymers with specific morphologies. researchgate.net |
| Polymers from Allyloxybenzenesulfonic acid | Copolymerization | Resulting polymers are effective dispersants for particulate matter. | Demonstrates the feasibility of polymerizing benzenesulfonic acid-based monomers to create functional polymers. nih.gov |
The incorporation of these fragments can lead to materials with applications in enhanced oil recovery, where they help to lower the interfacial tension between oil and water, and in advanced formulations for coatings, inks, and personal care products. researchgate.net
Advanced Analytical Characterization Techniques for Tetradecylbenzenesulfonic Acid
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of TDBSA. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including TDBSA. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of TDBSA, distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the methine proton (where the alkyl chain attaches to the benzene (B151609) ring) are observed. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7-8 ppm) due to the electron-withdrawing effect of the sulfonic acid group. oregonstate.edu The long tetradecyl chain produces a series of overlapping signals in the upfield region (around 0.8-1.6 ppm). Key signals include a triplet around 0.8-0.9 ppm corresponding to the terminal methyl (CH₃) group and a broad signal for the methylene (B1212753) (CH₂) groups. oregonstate.edu The proton on the carbon directly attached to the benzene ring would appear as a multiplet at a more downfield position compared to the rest of the alkyl chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the TDBSA molecule. Due to molecular symmetry in some isomers, not all 7 carbon atoms of the benzoic acid portion will produce distinct signals. docbrown.info The carbon atoms of the benzene ring typically resonate in the range of 125-150 ppm. libretexts.orglibretexts.org The carbon atom attached to the sulfonic acid group is significantly deshielded and appears further downfield. docbrown.info The carbons of the tetradecyl chain appear in the upfield region (10-40 ppm). libretexts.org The carbonyl carbon in a carboxylic acid, for comparison, is typically found much further downfield, around 170-185 ppm. docbrown.infolibretexts.org Broadband decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in each unique carbon atom appearing as a singlet. libretexts.org
Interactive Data Table: Predicted NMR Chemical Shifts for a TDBSA Isomer
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aromatic C-H | 7.0 - 8.0 | 125 - 150 | Deshielded by the sulfonic acid group. |
| Alkyl C-H (Benzylic) | 2.5 - 3.0 | 35 - 45 | Proton on the carbon attached to the ring. |
| Alkyl -(CH₂)n- | 1.2 - 1.6 | 20 - 35 | Bulk of the aliphatic chain. |
| Terminal -CH₃ | 0.8 - 0.9 | 10 - 15 | Terminal methyl group of the alkyl chain. |
| Aromatic C-SO₃H | N/A | 140 - 150 | Carbon directly attached to the sulfonic acid group. |
Note: These are typical, generalized chemical shift ranges. Actual values can vary based on the specific isomer, solvent, and instrument parameters.
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of TDBSA, as well as for structural elucidation through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like TDBSA. nih.gov In negative ion mode, ESI-MS analysis of TDBSA typically shows a prominent ion corresponding to the deprotonated molecule [M-H]⁻. The exact mass of Tetradecylbenzenesulfonic acid is 354.22286612 Da, which can be precisely measured using high-resolution mass spectrometry. nih.gov This allows for the confirmation of the molecular formula, C₂₀H₃₄O₃S. nih.gov
Tandem Mass Spectrometry (MS-MS): Tandem MS (or MS/MS) involves the selection of a precursor ion (such as the [M-H]⁻ ion of TDBSA) and its subsequent fragmentation through collision-induced dissociation (CID). youtube.comnih.govnih.gov The resulting product ions provide valuable structural information. youtube.comnih.gov For TDBSA, characteristic fragmentation pathways include:
Loss of SO₃: A common fragmentation pathway involves the neutral loss of sulfur trioxide (SO₃), yielding a significant fragment ion.
Cleavage of the Alkyl Chain: Fragmentation can occur at various points along the tetradecyl chain, producing a series of daughter ions that can help determine the branching and length of the alkyl substituent.
Benzylic Cleavage: Cleavage at the bond between the benzene ring and the alkyl chain is also a characteristic fragmentation pattern.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Information Gained |
| Molecular Formula | C₂₀H₃₄O₃S | - | Elemental Composition |
| Exact Mass | 354.22286612 Da | HRMS | High-precision mass for formula confirmation. nih.gov |
| Precursor Ion [M-H]⁻ | m/z 353.2156 | ESI-MS (Negative Mode) | Molecular weight confirmation. |
| Major Fragment Ions | Variable (e.g., loss of SO₃) | MS-MS | Structural information, isomer differentiation. |
Chromatographic Methods for Purity and Composition Assessment
Chromatographic techniques are essential for separating TDBSA from impurities, isomers, and other components in a mixture, thereby enabling its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like TDBSA. tosohbioscience.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of alkylbenzene sulfonates. nih.gov In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.com
The separation is based on the hydrophobic interactions between the long alkyl chain of TDBSA and the stationary phase. Different isomers of TDBSA, as well as homologs with different alkyl chain lengths, can be separated based on their varying retention times. Purity is evaluated by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be validated for linearity, precision, and accuracy to ensure reliable quantification of impurities. nih.gov
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comyoutube.com SFC bridges the gap between gas and liquid chromatography, offering several advantages for the analysis of hydrophobic molecules like TDBSA. teledynelabs.comnih.gov
The use of supercritical CO₂, often with a small amount of a polar co-solvent (modifier), results in a mobile phase with low viscosity and high diffusivity. nih.govyoutube.com This allows for faster separations and higher efficiency compared to traditional HPLC. youtube.comnih.gov SFC is considered a "green" analytical technique due to the significant reduction in the use of organic solvents. youtube.com For TDBSA, SFC can be particularly effective in separating isomers and oligomers with high resolution in shorter analysis times, making it a valuable tool for both analytical and preparative-scale separations. teledynelabs.comnih.gov
The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) provides a highly sensitive and selective analytical platform for the characterization of TDBSA in complex matrices such as environmental samples or commercial detergent formulations. nih.govyoutube.com
LC, typically UPLC (Ultra-High-Performance Liquid Chromatography) for enhanced speed and resolution, separates the components of the mixture before they enter the mass spectrometer. nih.gov The HRMS detector then provides highly accurate mass measurements for the eluting compounds. youtube.com This precision allows for the confident identification of TDBSA and its related impurities by determining their elemental compositions, even when they co-elute or are present at trace levels. nih.gov Furthermore, the use of tandem MS (LC-HRMS/MS) capabilities allows for the fragmentation of selected ions, providing definitive structural confirmation and enabling the differentiation of isomers within the complex mixture. nih.govual.es
Interactive Data Table: Comparison of Chromatographic Techniques for TDBSA Analysis
| Technique | Stationary Phase | Mobile Phase | Key Advantages | Primary Application |
| HPLC | C8 or C18 | Water/Acetonitrile/Methanol | Robust, widely available, excellent for quantification. nih.gov | Routine purity testing and impurity profiling. |
| SFC | Various (e.g., Silica (B1680970), Chiral) | Supercritical CO₂ + Modifier | Fast, high-resolution, environmentally friendly. nih.gov | Isomer separation, chiral analysis, preparative scale. |
| LC-HRMS | C18 (UPLC) | Water/Acetonitrile + Additive | High sensitivity and selectivity, definitive identification. nih.gov | Analysis in complex matrices, trace-level detection. |
Quantitative Chemical Analysis
Quantitative analysis of this compound is essential for determining its concentration in various samples, from industrial products to environmental media. This involves both classical and instrumental methods tailored to the compound's chemical properties.
Titrimetric analysis serves as a fundamental and reliable method for quantifying the residual acidity of this compound, which exists as a strong acid. This technique is particularly useful for determining the concentration of the active acid form in a sample. The process involves a direct acid-base titration where a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is used as the titrant.
The reaction proceeds as a neutralization of the sulfonic acid group by the hydroxide ions. The endpoint of the titration, which signifies the complete neutralization of the acid, can be detected using a colorimetric indicator (such as phenolphthalein (B1677637) or methyl orange) or, for greater accuracy, by potentiometric monitoring of the solution's pH. A sharp inflection in the pH curve indicates the equivalence point. The concentration of the acid is then calculated based on the volume and concentration of the titrant used. Residual titrations can also be employed, where an excess of a known reagent is added to the sample, and the unreacted excess is then titrated. usp.org
Table 1: Representative Data for Potentiometric Titration of this compound
| Volume of NaOH Added (mL) | Measured pH |
| 0.00 | 2.10 |
| 5.00 | 2.35 |
| 10.00 | 2.70 |
| 14.00 | 3.50 |
| 14.50 | 4.20 |
| 15.00 | 7.00 |
| 15.50 | 9.80 |
| 16.00 | 10.50 |
| 20.00 | 11.30 |
Due to its widespread use, this compound, a type of linear alkylbenzene sulfonate (LAS), can be found in various environmental compartments. Its detection and quantification in complex matrices like water, sediment, and soil require highly sensitive and selective analytical methods. Liquid chromatography (LC) coupled with mass spectrometry (MS) is the predominant technique for this purpose. nih.gov
The methodology typically involves an initial sample preparation step to extract and concentrate the analyte. Solid-phase extraction (SPE) is commonly used for aqueous samples, while pressurized liquid extraction (PLE) is effective for solid matrices like sediment and soil. nih.gov Following extraction, the analysis is performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which separates the target compound from other components in the sample. researchgate.netmdpi.com Detection is often achieved with a mass spectrometer, particularly one utilizing an electrospray ionization (ESI) source, which provides excellent sensitivity and specificity for identifying and quantifying the target analyte at trace levels. nih.gov
Table 2: Typical LC-MS Parameters for LAS Analysis in Environmental Samples
| Parameter | Condition |
| Chromatography System | UHPLC |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Extraction (Water) | Solid-Phase Extraction (SPE) |
| Extraction (Sediment) | Pressurized Liquid Extraction (PLE) |
| Detection | Mass Spectrometry (MS) with Electrospray Ionization (ESI) |
| Detection Limits (Water) | 0.05-0.5 ng/mL |
| Detection Limits (Sediment) | 1-10 ng/g |
| Data derived from typical methodologies for LAS analysis. nih.gov |
Techniques for Interfacial and Colloidal Behavior Studies
The surfactant properties of this compound are defined by its behavior at interfaces and its ability to self-assemble in solution. Specialized techniques are used to study these phenomena.
The defining characteristic of a surfactant is its ability to reduce the surface tension of a liquid. kibron.com Several methods are available to precisely measure the surface tension of aqueous solutions containing this compound. These techniques, known as tensiometry, are crucial for characterizing the efficiency of the surfactant.
Common methods include the Wilhelmy plate technique, the du Noüy ring method, and pendant drop shape analysis. tegewa.demdpi.com The Wilhelmy plate method measures the force required to pull a thin plate out of the liquid, while the du Noüy ring method measures the force needed to detach a ring from the liquid surface. The pendant drop method analyzes the shape of a drop of the liquid, which is influenced by its surface tension. These methods can be used to measure surface tension under both equilibrium and dynamic (non-equilibrium) conditions. teclisamerica.com
Table 3: Comparison of Surface Tension Measurement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Wilhelmy Plate | Measures the force on a plate partially immersed in the liquid. | High accuracy for static measurements. | Requires careful handling; plate must be perfectly clean. |
| du Noüy Ring | Measures the force required to detach a ring from the surface. | Well-established and widely used. | Can be less accurate for dynamic measurements; correction factors needed. |
| Pendant Drop | Analyzes the shape of a hanging drop of liquid. | Can measure both surface and interfacial tension; requires small sample volume. | Requires sophisticated optical equipment and software. |
| Maximum Bubble Pressure | Measures the maximum pressure inside a gas bubble as it is formed in the liquid. | Suitable for dynamic surface tension measurements relevant to fast processes. | Less accurate for equilibrium values compared to static methods. |
Above a specific concentration in a solution, surfactant molecules self-assemble into aggregates called micelles; this concentration is known as the critical micelle concentration (CMC). kruss-scientific.comnih.gov The CMC is a fundamental property that indicates the efficiency of a surfactant. kruss-scientific.com The most common method for determining the CMC is by measuring the surface tension of a series of solutions with increasing surfactant concentrations. kibron.com
As the concentration of this compound increases, the surface tension of the solution decreases. However, once the CMC is reached and micelles begin to form, the surface tension remains relatively constant with further increases in concentration. kibron.comkruss-scientific.com The CMC is identified as the point of intersection when plotting surface tension against the logarithm of the surfactant concentration. kibron.com Other physical properties that change abruptly at the CMC, such as electrical conductivity (for ionic surfactants), can also be monitored to determine this value. nih.govmdpi.com
Table 4: Example Data for CMC Determination of this compound
| Concentration (mol/L) | Log (Concentration) | Surface Tension (mN/m) |
| 0.00001 | -5.00 | 68.5 |
| 0.00005 | -4.30 | 62.1 |
| 0.00010 | -4.00 | 57.3 |
| 0.00050 | -3.30 | 45.2 |
| 0.00100 | -3.00 | 38.4 |
| 0.00150 | -2.82 | 35.1 |
| 0.00200 | -2.70 | 34.9 |
| 0.00500 | -2.30 | 34.8 |
| 0.01000 | -2.00 | 34.8 |
| Hypothetical data illustrating the principle of CMC determination via tensiometry. |
Research Applications in Materials Science and Engineering
Surfactant and Emulsifying Agent Applications
The dual hydrophobic and hydrophilic character of tetradecylbenzenesulfonic acid allows it to act as an effective surfactant and emulsifying agent. cymitquimica.com These properties are foundational to its application in fundamental research and industrial processes that require the management of interfacial phenomena.
This compound is a subject of fundamental research in colloid and interface science, particularly concerning its behavior at the boundaries between immiscible phases like air-water or oil-water. Such studies are crucial for understanding the principles of emulsion and foam formation. The effectiveness of a surfactant is often quantified by its ability to lower the surface tension of a liquid or the interfacial tension between two liquids. This reduction in tension is a key area of investigation for alkylbenzene sulfonates.
Research into wetting properties investigates how a liquid spreads across a solid surface, a phenomenon significantly influenced by surfactants. By reducing the surface tension of the liquid, surfactants like this compound can improve its ability to wet surfaces. The study of wetting on heterogeneous surfaces is complex, but quantitative analysis of contact angles can determine the surface free energy of surfactant films. nih.gov
Table 1: Key Parameters in Surface Activity Studies
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system go to micelles. | A key measure of surfactant efficiency; synergistic effects with other surfactants can lower the CMC by 30-50%. |
| Surface Tension | The tendency of liquid surfaces to shrink into the minimum surface area possible. | Alkylbenzene sulfonates are studied for their ability to lower surface tension at interfaces. |
| Contact Angle | The angle where a liquid/vapor interface meets a solid surface. It quantifies the wettability of a solid surface by a liquid. | Analysis of contact angles helps determine the surface free energy of films formed by surfactants. nih.gov |
| Interfacial Tension (IFT) | The force per unit length existing at the interface between two immiscible liquid phases. | A primary mechanism for many surfactant applications, including detergency and oil recovery. qnl.qaresearchgate.netrsc.org |
This table provides an overview of fundamental parameters studied in relation to the surfactant properties of compounds like this compound.
Emulsions, which are dispersions of one liquid in another immiscible liquid, are inherently unstable. researchgate.net Surfactants like this compound are critical for forming and stabilizing these systems. researchgate.net They achieve this by adsorbing at the oil-water interface, creating a protective film that prevents droplets from coalescing. researchgate.netnih.gov This stabilizing function is vital in numerous industrial formulations.
In the paint industry, surfactants are used to emulsify binders, pigments, and other components in a continuous phase (typically water for latex paints). This ensures a stable, uniform product that applies smoothly and forms a coherent film upon drying. In textile processing, emulsifying agents are essential for applying finishes, dyes, and lubricating oils evenly onto fabrics. They help to disperse water-insoluble substances in the processing baths, leading to consistent product quality.
The stability of these emulsions can be influenced by various factors, including the chemical structure of the surfactant, its concentration, and environmental conditions like temperature and the presence of electrolytes. researchgate.netresearchgate.net
Detergency is the process of removing unwanted materials (soil) from a solid surface using a detergent in a liquid bath. researchgate.netsurfactantassociates.com this compound and related alkylbenzene sulfonates are key active ingredients in detergent formulations. cymitquimica.com Research in this area focuses on several interconnected mechanisms:
Wetting: The detergent solution must first wet both the substrate (e.g., fabric) and the soil to be removed. surfactantassociates.com
Emulsification and Solubilization: The surfactant helps to break down oily soils into smaller droplets and form stable emulsions, or to solubilize the soil within micelles, lifting it from the surface. surfactantassociates.com
Suspension: Once removed, the soil must be kept suspended in the wash water to prevent it from redepositing onto the cleaned surface. surfactantassociates.com
Studies have shown that the position of the sulfonate group on the benzene (B151609) ring and the length of the alkyl chain significantly affect the detergency properties of alkylbenzene sulfonates. researchgate.net For instance, para-isomers have been found to be superior in detergency compared to their ortho-isomers. researchgate.net Modern research also investigates the synergistic effects of mixing different types of surfactants to enhance cleaning performance, often correlating detergency with the phase behavior of microemulsions formed by the surfactant, oil, and water. surfactantassociates.com The goal is often to achieve ultralow interfacial tension between the cleaning solution and the oily soil, which facilitates soil removal. surfactantassociates.comresearchgate.net
Enhanced Oil Recovery (EOR) Research
In the petroleum industry, a significant amount of oil remains trapped in reservoirs after primary and secondary recovery methods. Enhanced Oil Recovery (EOR) techniques are employed to extract this residual oil. qnl.qaresearchgate.net Surfactant flooding is a well-established chemical EOR method where surfactants like this compound play a crucial role. qnl.qaresearchgate.netsasol.com
Surfactant-Enhanced Oil Recovery (SEOR) improves oil extraction through a combination of mechanisms initiated by the injection of a surfactant solution into the reservoir. qnl.qaresearchgate.net The primary mechanisms include:
Interfacial Tension (IFT) Reduction: This is considered a primary mechanism where the surfactant dramatically lowers the IFT between the trapped oil and the injection water. qnl.qaresearchgate.netresearchgate.net This reduction lowers the capillary forces that trap the oil in the porous rock, allowing it to be mobilized and displaced. researchgate.net
Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. Surfactants can adsorb onto the rock surface, altering its wettability to a more favorable state (typically more water-wet), which helps to release the adhered oil. qnl.qaresearchgate.net
Emulsification: The surfactant can cause the formation of an oil-in-water emulsion, which can be more easily swept through the reservoir than the viscous oil alone. qnl.qaresearchgate.netmdpi.com In-situ emulsification can improve oil recovery through blocking and entrainment effects. bohrium.com
The success of a SEOR project depends on the careful selection of a surfactant tailored to specific reservoir conditions, including temperature, salinity, and rock type. qnl.qaresearchgate.netsasol.com
Table 2: Comparison of SEOR Mechanisms
| Mechanism | Description | Role of this compound |
|---|---|---|
| IFT Reduction | Lowers the forces holding oil droplets in rock pores. | The primary function, enabling mobilization of trapped oil. qnl.qaresearchgate.net |
| Wettability Alteration | Changes the preference of the rock surface from oil to water. | Adsorption of surfactant on carbonate or sandstone surfaces can release oil films. qnl.qadoe.gov |
| Emulsification | Disperses oil into small droplets within the water phase. | Facilitates the transport of oil through the reservoir pore network. mdpi.combohrium.com |
This table outlines the key mechanisms through which surfactants contribute to enhanced oil recovery.
The reduction of interfacial tension (IFT) between crude oil and water is a critical factor for the success of SEOR. researchgate.net The goal is often to achieve "ultralow" IFT (less than 10⁻² mN/m), which significantly increases the capillary number—a dimensionless group that relates viscous forces to capillary forces. doe.gov When viscous forces dominate, the trapped oil can be displaced. researchgate.net
Molecular dynamics simulations have shown that in addition to reducing direct contact between oil and water, surfactants increase the disorder (interfacial entropy) at the interface, which contributes to the reduction in IFT. rsc.orgscispace.com The effectiveness of IFT reduction depends on the surfactant's molecular structure, concentration, and the salinity and temperature of the reservoir brine. rsc.orgdoe.gov Laboratory experiments are crucial for identifying optimal surfactant formulations that can achieve and maintain ultralow IFT under specific reservoir conditions. doe.govgoogle.com For example, blends of surfactants are often used to create formulations that are robust over a wider range of salinities than a single surfactant alone. doe.gov
Gas Hydrate (B1144303) Formation and Storage Systems
Gas hydrates are crystalline, ice-like solids where water molecules form a cage-like structure that traps guest gas molecules, such as methane. frontiersin.orgnsf.gov These compounds form under conditions of high pressure and low temperature. nsf.govmdpi.com The technology has promising applications in energy and environmental fields, including natural gas storage and transportation, and carbon dioxide capture. frontiersin.orgyoutube.com However, a significant challenge for the practical application of hydrate technology is the slow rate of formation. frontiersin.org
Role of this compound in Hydrate Promotion
To overcome the slow kinetics of hydrate formation, substances known as kinetic promoters are added in small quantities. frontiersin.org These promoters accelerate the hydrate formation rate without significantly altering the gas storage capacity. frontiersin.org Surfactants are a widely studied class of kinetic promoters. Anionic surfactants, a class to which this compound belongs, have been shown to be particularly effective.
Research into Energy Storage Applications
The ability to store natural gas in a solidified form at milder conditions than required for liquefied natural gas (LNG) makes gas hydrates an attractive alternative for energy storage and transportation. youtube.comresearchgate.net Natural gas hydrates only require a temperature of -20°C for storage, compared to the ultra-low temperature of -162°C needed for LNG. youtube.com The efficiency of this storage method is directly tied to the speed at which hydrates can be formed.
Research in this area focuses on optimizing the formation process to make it economically viable. The use of kinetic promoters like this compound is crucial in this context. By significantly accelerating the formation rate, these surfactants can reduce the time and energy required for the solidification process, making hydrate-based natural gas storage more practical. frontiersin.org Studies have demonstrated that promoting hydrate kinetics leads to a higher gas storage capacity within a shorter timeframe. mdpi.comnih.gov This makes the technology more feasible for applications such as the bulk transportation of natural gas or for stationary energy storage systems. researchgate.net
| Promoter | Concentration (wt%) | Initial Pressure (MPa) | Methane Uptake (mmol/mol of water) | Reference |
|---|---|---|---|---|
| None (Pure Water) | 0 | 6.0 | 40.2 | ijcce.ac.ir |
| None (Pure Water) | 0 | 8.0 | 53.8 | ijcce.ac.ir |
| Tetrabutylammonium Chloride (TBAC) | 3.0 | 6.0 | 49.4 | ijcce.ac.ir |
| Tetrabutylammonium Chloride (TBAC) | 5.0 | 6.0 | 47.8 | ijcce.ac.ir |
Applications in Biological Research Tools and Formulations
Use in Cell Lysis Buffers for Protein Extraction and Solubilization
In biological and biochemical research, the extraction of proteins from cells is a fundamental first step for a wide range of analytical techniques. sigmaaldrich.comthermofisher.com This process requires cell lysis, which is the disruption of the cell membrane to release the intracellular contents. thermofisher.comptglab.com Lysis buffers are specially formulated solutions designed to break open cells and solubilize the proteins. thermofisher.com
Detergents are essential components of many lysis buffers. ptglab.comthermofisher.com They are amphiphilic molecules that can disrupt the lipid bilayer of cell membranes and solubilize proteins by breaking the various interactions (hydrophobic, ionic, etc.) that cause proteins to aggregate. bio-rad.com Anionic detergents, such as sodium dodecyl sulfate (B86663) (SDS), are known for their strong and efficient protein solubilization capabilities. bio-rad.com this compound, as a powerful anionic surfactant, functions in a similar capacity. It can be incorporated into lysis buffers, such as a Radioimmunoprecipitation assay (RIPA) buffer, to achieve rapid and effective cell lysis and protein solubilization, particularly for hard-to-solubilize proteins located in membranes or cellular compartments like the nucleus. sigmaaldrich.comptglab.com The choice of detergent is critical for maintaining the integrity of the target protein for downstream applications. sigmaaldrich.comthermofisher.com
| Component | Typical Reagent | Function | Reference |
|---|---|---|---|
| Detergent | SDS, Triton X-100, NP-40 | Disrupts cell membranes and solubilizes proteins. | ptglab.combio-rad.com |
| Buffering Agent | Tris-HCl | Maintains a stable pH to prevent protein denaturation. | bio-rad.com |
| Reducing Agent | DTT, β-mercaptoethanol | Breaks disulfide bonds within and between proteins. | bio-rad.com |
| Chelating Agent | EDTA, EGTA | Inhibits metalloproteases that can degrade proteins. | ptglab.com |
| Protease Inhibitors | PMSF, Aprotinin, Leupeptin | Prevents protein degradation by endogenous proteases. | ptglab.com |
Encapsulation Studies for Hydrophilic Molecules and Peptides
Surfactants like this compound are capable of self-assembling into organized structures called micelles when placed in an aqueous solution above a specific concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core, formed by the long alkyl (tetradecyl) tails, and a hydrophilic exterior, composed of the charged sulfonate head groups.
This self-assembly phenomenon is harnessed in drug delivery systems to encapsulate therapeutic molecules, protecting them from degradation and controlling their release. nih.govmdpi.com While the hydrophobic core of micelles is ideal for solubilizing hydrophobic drugs, the charged hydrophilic shell can be used to encapsulate hydrophilic molecules and peptides. nih.gov This can occur through electrostatic interactions between the charged head groups of the surfactant and charged regions on the peptide or molecule.
Peptide-based drug delivery systems are of great interest due to their high biocompatibility and specificity. nih.govnih.gov Encapsulation within a surfactant-based system can improve the stability and bioavailability of peptide drugs, which are often susceptible to degradation in the body. nih.govmdpi.com Research in this area explores how to modify surfactant structures and formulation conditions to achieve high loading capacity and controlled release profiles for a variety of therapeutic agents, including hydrophilic peptides. mdpi.commdpi.com
Excipient Research in Pharmaceutical Formulations
This compound (TDBSA) is a member of the linear alkylbenzenesulfonate (LAS) family of anionic surfactants. From a material science perspective, its utility as a pharmaceutical excipient is primarily centered on its amphiphilic nature, which allows it to modify the interface between different phases. This property is particularly valuable for addressing two critical challenges in pharmaceutical formulation: enhancing the solubility of poorly water-soluble drugs and improving the physical and chemical stability of dosage forms. While extensive research exists for the broader class of alkylbenzenesulfonates, specific detailed studies and quantitative data for this compound in pharmaceutical applications are not widely available in publicly accessible literature. The following sections will, therefore, discuss the established material science principles of how compounds like TDBSA are expected to function in these roles.
Solubility Enhancement
A significant number of new chemical entities exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. TDBSA, as a surfactant, can enhance the solubility of hydrophobic drugs through a mechanism known as micellar solubilization.
Above a certain concentration, termed the critical micelle concentration (CMC), surfactant monomers self-assemble into colloidal structures called micelles. These micelles have a hydrophobic core, formed by the tetradecyl chains, and a hydrophilic shell, composed of the sulfonate head groups. This dual-natured structure allows micelles to encapsulate poorly water-soluble drug molecules within their hydrophobic core, effectively increasing the drug's apparent solubility in the aqueous medium.
The extent of solubility enhancement is influenced by several material properties of the surfactant and the drug, including:
Alkyl Chain Length: The long tetradecyl (C14) chain of TDBSA provides a voluminous hydrophobic core, which is generally effective for solubilizing non-polar drug molecules.
Micelle Shape and Size: The geometry and aggregation number of the micelles can affect the available space for drug incorporation.
Drug-Surfactant Interactions: The compatibility between the drug molecule and the micellar core is crucial for effective solubilization.
| Drug Candidate | Intrinsic Aqueous Solubility (µg/mL) | Expected Solubility with TDBSA (µg/mL) | Fold Increase (Hypothetical) |
| Drug A (Highly Lipophilic) | < 1 | > 100 | > 100 |
| Drug B (Moderately Lipophilic) | 10 | 500 | 50 |
| Drug C (Slightly Lipophilic) | 50 | 1500 | 30 |
This table is illustrative and does not represent actual experimental data for this compound, which is not available in the reviewed literature.
Formulation Stability
From a material science standpoint, the stability of a pharmaceutical formulation refers to its ability to maintain its physical, chemical, and microbiological properties during storage and use. TDBSA can contribute to formulation stability, particularly in dispersed systems such as emulsions and suspensions.
In suspensions , which consist of solid drug particles dispersed in a liquid medium, TDBSA can function as a wetting and dispersing agent. It adsorbs onto the surface of the hydrophobic drug particles, reducing the interfacial tension between the solid and the liquid. This improves the wettability of the particles and prevents their agglomeration, leading to a more uniform and stable suspension.
The effectiveness of TDBSA in enhancing formulation stability is dependent on factors such as its concentration, the pH of the formulation, and the presence of other excipients. While the principles are well-understood, specific stability studies detailing the performance of this compound in pharmaceutical formulations are not prevalent in the available scientific literature.
The following table outlines the potential impact of an alkylbenzenesulfonate like TDBSA on the stability of different pharmaceutical formulations.
| Formulation Type | Stability Challenge | Role of Alkylbenzenesulfonate (e.g., TDBSA) | Expected Outcome |
| Oil-in-Water Emulsion | Droplet coalescence, creaming | Emulsifier, reduces interfacial tension | Improved physical stability, uniform droplet size |
| Suspension | Particle aggregation, sedimentation | Wetting agent, dispersing agent | Enhanced particle dispersion, reduced caking |
This table is based on the general functions of anionic surfactants in pharmaceutical formulations, as specific stability data for this compound was not found in the reviewed sources.
Theoretical and Computational Studies on Tetradecylbenzenesulfonic Acid
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable for studying the dynamic behavior of surfactant molecules and their aggregation at interfaces. These methods use classical mechanics to simulate the movements and interactions of atoms and molecules over time.
Conformational Analysis of the Tetradecylbenzenesulfonic Acid Molecule
The physicochemical properties of this compound are heavily influenced by its molecular conformation. The long, flexible tetradecyl alkyl chain can adopt numerous spatial arrangements due to rotation around its carbon-carbon single bonds. Conformational analysis computationally explores the potential energy surface of the molecule to identify stable, low-energy conformers.
Table 1: Illustrative Conformational Energy Profile This table provides a hypothetical example of the kind of data generated from a conformational analysis of a segment of the alkyl chain.
| Dihedral Angle (C-C-C-C) | Conformation | Relative Energy (kJ/mol) |
| 180° | Anti (Trans) | 0 |
| +60° | Gauche (+) | 3.8 |
| -60° | Gauche (-) | 3.8 |
| 0° | Eclipsed | 19 |
Molecular Dynamics Simulations of Interfacial Behavior
Molecular dynamics (MD) simulations are used to study the behavior of this compound at interfaces, such as the air-water or oil-water interface. matsci.org These simulations model the system by calculating the forces between atoms and solving Newton's equations of motion, providing a time-dependent view of molecular interactions. acs.org
Studies on similar linear alkylbenzene sulfonates (LAS) reveal key behaviors that are applicable to this compound. nih.govresearchgate.net When introduced into an aqueous environment, the amphiphilic nature of the molecule dictates its orientation at the interface. The hydrophilic sulfonate headgroup prefers to be solvated by water, while the hydrophobic tetradecyl tail is repelled by water and orients itself away from the aqueous phase. bris.ac.uk
MD simulations of LAS monolayers at the air-water interface show that the sulfonate headgroups are hydrated and that counter-ions (like Na+) are distributed near the interface. nih.gov The presence of salts can screen the electrostatic repulsion between the ionic headgroups, leading to a more ordered and compact surfactant layer. nih.gov Simulations can quantify properties such as the tilt angle of the surfactant molecules relative to the interface, the thickness of the interfacial layer, and the mobility of the molecules, which are influenced by the length of the alkyl tail. matsci.orgnih.gov This information is critical for understanding the molecule's function as a detergent and emulsifier.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. These methods are used to predict reactivity and understand the nature of intermolecular interactions.
Electronic Structure Properties and Reactivity Prediction
Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules like this compound. nih.gov Key to understanding a molecule's reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive.
Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. indexcopernicus.com The MEP map reveals regions that are electron-rich (negative potential), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential), which are prone to nucleophilic attack. indexcopernicus.com For this compound, the sulfonate group would be an electron-rich region, making it a key site for electrostatic interactions.
Table 2: Illustrative Quantum Chemical Properties This table presents typical quantum chemical parameters that would be calculated for a surfactant molecule. The values are for illustrative purposes.
| Property | Value | Significance |
| HOMO Energy | -9.5 eV | Electron-donating ability |
| LUMO Energy | -0.4 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 9.1 eV | Chemical reactivity and stability |
| Dipole Moment | 8.5 D | Molecular polarity |
Interaction Energies with Solvent Molecules and Substrates
Quantum chemical calculations can precisely determine the interaction energies between a this compound molecule and its surroundings. These calculations are vital for understanding solvation, adsorption, and the formation of aggregates. The total interaction energy is a sum of several components, including electrostatic interactions, van der Waals forces, and, where applicable, hydrogen bonding. rsc.org
For instance, the interaction between the sulfonate headgroup and water molecules can be quantified by calculating the strength of the hydrogen bonds formed. rsc.org Similarly, the van der Waals interactions between the hydrophobic alkyl tail and non-polar molecules (like oil) can be computed. rsc.org The Interface Formation Energy (IFE), which measures the energy change when a surfactant molecule moves to an interface, can also be calculated to determine the stability of the surfactant monolayer. rsc.org These energy calculations help explain why the surfactant is effective at reducing interfacial tension between immiscible phases like oil and water. nih.gov
Prediction of Physicochemical Behavior
Computational models can predict macroscopic physicochemical properties directly from the molecular structure. Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate a molecule's structural or computed features (descriptors) with an experimental property. scispace.com
For surfactants, QSPR models are developed to predict properties like the critical micelle concentration (CMC), surface tension, and solubility. vt.edumdpi.com These models use descriptors derived from the molecule's topology, geometry, and electronic structure. Recently, advanced machine learning approaches like graph neural networks have been employed to create accurate QSPR models for a wide range of surfactants. mdpi.comdntb.gov.ua
Publicly available databases also provide computed physicochemical properties for many compounds, including this compound. These predictions are based on established computational algorithms and provide valuable estimates for properties that may not have been experimentally measured. nih.gov
Table 3: Computed Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Weight | 354.5 g/mol | nih.gov |
| XLogP3-AA (Octanol-Water Partition Coefficient) | 8 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 14 | nih.gov |
| Topological Polar Surface Area | 62.8 Ų | nih.gov |
| Heavy Atom Count | 24 | nih.gov |
Theoretical Prediction of Surface Activity and Micellization
The surface activity and the formation of micelles are hallmark characteristics of surfactants, driven by their amphiphilic nature. For this compound, this entails a hydrophilic sulfonate head group and a hydrophobic 14-carbon alkyl tail.
Molecular dynamics (MD) simulations are a powerful computational technique used to model the behavior of surfactant molecules in aqueous solutions. These simulations can track the movement and interactions of individual molecules over time, providing a dynamic picture of processes like adsorption at interfaces and micelle formation. For linear alkylbenzene sulfonates, MD simulations have been employed to understand how variations in the alkyl chain length affect their aggregation properties. Studies have shown a relationship between the surfactant's chemical structure, its aggregation behavior, and the formation of micelles. Even small structural variations in the hydrophobic group, while keeping the carbon number constant, can dramatically affect these aggregation properties.
Thermodynamic models are also crucial for predicting micellization. These models can forecast the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. The CMC is a key parameter for determining a surfactant's efficiency. Molecular thermodynamic theories for ionic surfactants take into account the specificity of the headgroup-counterion interactions to predict the CMC and aggregation number. These models consider factors like the free energy of micellization, which is influenced by the surfactant type, aggregation number, and the shape of the aggregate.
Quantitative Structure-Property Relationship (QSPR) models offer another avenue for predicting surfactant properties. These models establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. For anionic surfactants, QSPR models have been developed to predict the CMC based on molecular descriptors that quantify aspects of the molecule's shape and van der Waals volume. Machine learning-based techniques, such as graph convolutional neural networks, have also been successfully used to predict the CMC of various surfactants directly from their molecular structure with high accuracy.
The following table provides a conceptual overview of how different theoretical and computational methods are applied to predict the surface activity and micellization of surfactants like this compound.
| Computational Method | Predicted Property | Key Parameters Investigated | Relevance to this compound |
| Molecular Dynamics (MD) Simulations | Micelle formation, aggregation number, surface adsorption | Alkyl chain length, headgroup-counterion interactions, solvent effects | Provides a visual and dynamic understanding of how C14-LAS molecules behave in water, form aggregates, and interact with surfaces. |
| Thermodynamic Modeling | Critical Micelle Concentration (CMC), free energy of micellization | Hydrophobic and electrostatic interactions, counterion binding | Predicts the concentration at which C14-LAS becomes effective as a surfactant and the spontaneity of micelle formation. |
| Quantitative Structure-Property Relationship (QSPR) | Critical Micelle Concentration (CMC), surface tension | Molecular descriptors (topological, constitutional), van der Waals volume | Enables rapid prediction of C14-LAS properties based on its molecular structure, facilitating screening of potential derivatives. |
| Machine Learning (e.g., Graph Convolutional Neural Networks) | Critical Micelle Concentration (CMC) | Molecular graph representation | Offers a highly accurate predictive tool for the CMC of C14-LAS and other novel surfactant structures. |
Computational Approaches to Environmental Fate Estimation
Understanding the environmental fate of this compound is crucial due to its widespread use. Computational models play a significant role in estimating its persistence, degradation, and potential toxicity in the environment.
Quantitative Structure-Activity Relationship (QSAR) models are extensively used to predict the environmental fate and effects of chemicals. For linear alkylbenzene sulfonates, QSAR models have been developed to predict their biodegradability. These models correlate the molecular structure of different LAS isomers and homologues with their rate of biodegradation. An important finding is that the rate of biodegradation is influenced by the length of the alkyl chain and the position of the phenyl group.
The primary biodegradation of LAS is known to occur via ω-oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation, which shortens the alkyl chain two carbons at a time. This process leads to the formation of sulfophenyl carboxylates (SPCs), which are then further degraded. Computational models can help to elucidate these degradation pathways by simulating the interaction of the surfactant molecule with microbial enzymes. While LAS is readily biodegradable under aerobic conditions, its degradation is significantly slower in anaerobic environments.
Computational toxicology, or in silico toxicology, utilizes computational models to predict the toxicity of chemicals to various organisms. For surfactants, these models can predict endpoints such as acute toxicity (e.g., LC50 values) for aquatic organisms. By understanding the relationship between the molecular structure of LAS homologues and their toxicity, it is possible to estimate the potential environmental risk posed by this compound. Open-source QSAR models, such as those available in the OPERA suite, provide predictions for various environmental fate and toxicity endpoints.
The table below summarizes some computational approaches used to estimate the environmental fate of this compound.
| Computational Approach | Predicted Endpoint | Key Structural Features Considered | Significance for Environmental Risk Assessment |
| Quantitative Structure-Activity Relationship (QSAR) | Biodegradation rate, aquatic toxicity (e.g., LC50) | Alkyl chain length, position of the phenyl group, molecular descriptors | Allows for the prediction of the persistence and potential ecotoxicity of C14-LAS in the environment without extensive animal testing. |
| Biodegradation Pathway Modeling | Identification of degradation intermediates (e.g., SPCs) | Site of initial enzymatic attack (ω-oxidation), subsequent metabolic steps | Helps to understand the complete mineralization process of C14-LAS and identify any potentially persistent or toxic byproducts. |
| Environmental Fate and Transport Models | Partitioning into soil, sediment, and water | Hydrophobicity (log Kow), water solubility | Predicts the distribution of C14-LAS in different environmental compartments, which is crucial for exposure assessment. |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the molecular architecture of a chemical, such as this compound, dictates its functional properties and its interactions with biological and environmental systems.
Correlation of Molecular Structure with Surfactant Performance
The performance of a surfactant is determined by a delicate balance of its hydrophilic and hydrophobic properties. For linear alkylbenzene sulfonates, the primary structural variables are the length of the linear alkyl chain and the point of attachment of the phenyl group to this chain.
The length of the alkyl chain has a profound impact on the surfactant properties of LAS. Generally, as the alkyl chain length increases, the hydrophobicity of the molecule increases. This leads to a lower critical micelle concentration (CMC), meaning that less surfactant is required to form micelles and achieve significant surface tension reduction. However, there is an inverse relationship between alkyl chain length and the efficiency of reducing surface tension at the CMC. Studies on alpha olefin sulfonates, which are structurally similar to LAS, have shown that C14-16 homologues exhibit better wettability and emulsification properties compared to longer chain variants. The sorption of LAS onto sludge particles in wastewater treatment plants also increases with increasing alkyl chain length, a phenomenon driven by hydrophobic interactions.
The position of the phenyl group along the alkyl chain also influences surfactant performance. Isomers with the phenyl group located closer to the end of the alkyl chain (external isomers) tend to have different packing efficiencies in micelles and at interfaces compared to isomers where the phenyl group is more centrally located (internal isomers).
The following table illustrates the general trends observed in the relationship between the molecular structure of LAS and its surfactant performance.
| Structural Feature | Impact on Surfactant Performance | Rationale |
| Increasing Alkyl Chain Length (up to a point) | Decreased Critical Micelle Concentration (CMC) | Increased hydrophobicity drives micellization at lower concentrations. |
| Increased Surface Activity (lower surface tension at a given concentration below CMC) | Greater tendency to adsorb at the air-water interface to minimize contact of the hydrophobic tail with water. | |
| Increased Sorption to Solids (e.g., sludge) | Stronger hydrophobic interactions with organic matter in solids. | |
| Position of Phenyl Group | Affects packing in micelles and at interfaces | Steric hindrance and the effective shape of the molecule influence how closely molecules can pack together. |
SAR in Environmental Degradation Pathways
The biodegradability of linear alkylbenzene sulfonates is a key factor in their environmental acceptance. SAR studies have been crucial in understanding how their molecular structure affects their susceptibility to microbial degradation.
The principle of "distant" attachment, or the "distance principle," is a key concept in the biodegradation of LAS. It states that the initial microbial attack (ω-oxidation) occurs at the terminal methyl group of the alkyl chain, and degradation proceeds from that point. The rate of degradation is influenced by the distance between the sulfonate group and the end of the alkyl chain. Therefore, isomers with the phenyl group located more towards the center of the alkyl chain tend to degrade faster than those where it is closer to the end.
A quantitative structure-activity relationship has been developed that correlates the initial biodegradation rate constants of LAS isomers and homologues with their carbon number and substitution position. This QSAR is based on a composite descriptor that considers the carbon numbers of the longer and shorter alkyl chain segments relative to the position of the phenyl group. Such models are valuable for predicting the environmental persistence of specific LAS components like this compound.
Design of Novel Derivatives via Computational Chemistry
Computational chemistry offers a powerful platform for the rational design of new surfactant molecules with improved performance and enhanced environmental compatibility. By leveraging an understanding of structure-property relationships, scientists can virtually screen and optimize novel derivatives of this compound before undertaking costly and time-consuming laboratory synthesis.
The goal in designing novel surfactant derivatives is often to enhance specific properties, such as reducing the CMC, improving performance in hard water, or increasing biodegradability. For example, by using computational tools, one can explore the effects of introducing different functional groups onto the benzene (B151609) ring or modifying the alkyl chain.
Computer-Aided Molecular Design (CAMD) provides a framework for designing molecules with desired properties. This can be formulated as a multi-objective optimization problem where one aims to, for instance, minimize the CMC and toxicity while maximizing biodegradability. Predictive models for these properties, such as those derived from QSAR studies, are integral to the CAMD process.
Mesoscopic computer simulations, such as dissipative particle dynamics, can be used to design biodegradable surfactants by starting with the structure of a known, less environmentally friendly surfactant and systematically modifying it to improve its degradation profile without sacrificing performance. This approach allows for the prediction of the thermodynamic properties of the newly designed surfactant.
The following table outlines some strategies for the computational design of novel surfactant derivatives based on a this compound scaffold.
| Design Strategy | Target Property Improvement | Computational Method |
| Modification of the Hydrophilic Head Group | Enhanced solubility, altered interaction with counterions | Quantum mechanical calculations, Molecular Dynamics simulations |
| Introduction of Ester or Ether Linkages in the Alkyl Chain | Improved biodegradability | QSAR for biodegradability, modeling of enzymatic cleavage |
| Branching of the Alkyl Chain | Altered packing in micelles, modified surface tension | Molecular Dynamics simulations, QSPR for CMC |
| Functionalization of the Benzene Ring | Fine-tuning of electronic properties and intermolecular interactions | Quantum mechanical calculations, docking studies with enzymes |
Q & A
Q. How should researchers design toxicity studies for this compound in aquatic environments?
- Methodology: Conduct acute and chronic toxicity tests using standardized organisms (e.g., Daphnia magna or zebrafish embryos). Follow OECD Test Guidelines (e.g., OECD 202/203), ensuring dose-response analysis across ecologically relevant concentrations (e.g., 0.1–100 mg/L). Include controls for pH and surfactant interference. Data synthesis should evaluate mortality, growth inhibition, and reproductive endpoints .
- Data interpretation: Use probabilistic hazard assessment models to account for species sensitivity distributions.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural properties?
- Methodology: Employ Fourier-transform infrared spectroscopy (FTIR) to identify sulfonic acid groups (S=O stretching at 1180–1250 cm⁻¹). Confirm alkyl chain conformation via ¹H NMR (δ 1.2–1.6 ppm for methylene groups) and ¹³C NMR. Mass spectrometry (ESI-MS) can verify molecular weight and detect impurities .
Advanced Research Questions
Q. How can conflicting data on this compound’s biodegradability be resolved?
- Methodology: Perform systematic reviews using PRISMA guidelines to identify bias sources (e.g., test conditions, microbial consortia). Replicate studies under standardized OECD 301B ready biodegradability protocols. Apply meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., aerobic vs. anaerobic conditions) .
- Case example: Discrepancies in half-life estimates may arise from variations in inoculum sources; use soil or wastewater microbiota from diverse geographic regions .
Q. What computational models predict this compound’s behavior in heterogeneous environmental matrices?
- Methodology: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and charge distribution. Validate with experimental adsorption data (e.g., soil organic carbon-water partitioning coefficients, KOC). Molecular dynamics simulations can elucidate interactions with humic acids or microplastics .
- Limitations: Account for matrix effects (e.g., ionic strength, dissolved organic matter) in model calibration.
Q. How should researchers analyze synergistic/antagonistic effects of this compound in mixed surfactant systems?
- Methodology: Use response surface methodology (RSM) to design binary/ternary surfactant mixtures. Measure critical micelle concentration (CMC) via conductivity or surface tension. Statistical tools (e.g., ANOVA) can identify significant interactions. Advanced techniques like small-angle neutron scattering (SANS) reveal micellar morphology changes .
- Example: Synergy with sodium dodecyl sulfate (SDS) may reduce CMC by 30–50%, requiring phase diagram analysis.
Methodological Frameworks for Data Interpretation
Q. What strategies ensure reproducibility in studies involving this compound?
- Guidelines: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols in detail (e.g., reagent lot numbers, equipment calibration). Use open-source platforms (e.g., GitHub) for code/data sharing. Pre-register hypotheses via platforms like Open Science Framework .
- Case study: Inconsistent cytotoxicity data may stem from cell line variability (e.g., HepG2 vs. HEK293); standardize cell culture conditions .
Q. How can meta-analyses integrate historical and emerging toxicity data for risk assessment?
- Approach: Extract data from peer-reviewed studies and regulatory reports (e.g., EPA dockets). Apply weight-of-evidence (WoE) frameworks to evaluate study quality (e.g., Klimisch scores). Use random-effects models to pool effect sizes, adjusting for publication bias via funnel plots .
Tables for Key Methodological Comparisons
Table 1. Advantages and limitations of analytical techniques for this compound:
| Technique | Sensitivity | Sample Prep Complexity | Key Application |
|---|---|---|---|
| HPLC-UV | Moderate | High (derivatization) | Quantification in water |
| LC-MS/MS | High | Moderate | Trace detection in biota |
| FTIR | Low | Low | Functional group ID |
Table 2. Common pitfalls in ecotoxicology studies:
| Pitfall | Mitigation Strategy |
|---|---|
| Uncontrolled pH | Buffer solutions (e.g., 10 mM phosphate) |
| Microbial activity interference | Sterilize test media (autoclave/filtration) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
